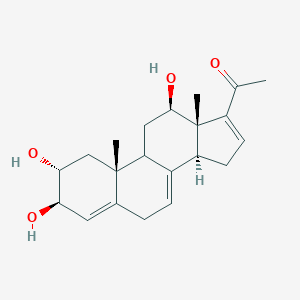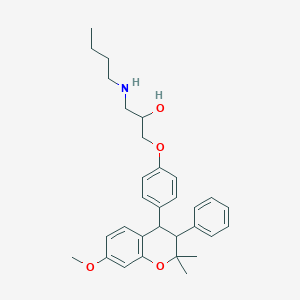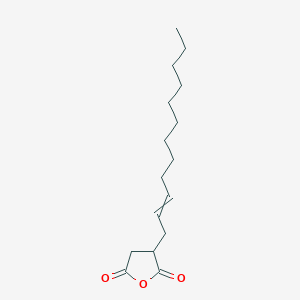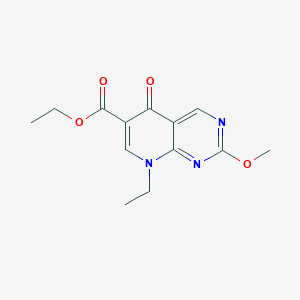
2,5,8-三甲基喹啉
描述
Synthesis Analysis
The synthesis of 2,5,8-Trimethylquinoline and its derivatives involves various chemical reactions, including the nucleophilic substitution reaction. One example includes the synthesis of 4-aminoquinazoline derivatives through the reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine, indicating a method for preparing compounds related to 2,5,8-Trimethylquinoline (Liu et al., 2007). Another approach involves cascade reactions under specific conditions, highlighting the versatility and complexity of synthesizing quinoline derivatives (Mishra et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,5,8-Trimethylquinoline derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, novel methoxyquinoline derivatives were synthesized, and their structures were elucidated through X-ray, FT-IR, NMR analysis, providing insights into the molecular geometry and electronic structure of these compounds (Ökten et al., 2021).
Chemical Reactions and Properties
2,5,8-Trimethylquinoline and its derivatives participate in various chemical reactions, leading to a wide range of chemical properties. The reactions of fluorophosphoranes with derivatives of quinoline, for instance, have been studied to understand the formation of mono-substituted derivatives and the potential for intramolecular coordination (Krebs et al., 1989).
Physical Properties Analysis
The physical properties of 2,5,8-Trimethylquinoline derivatives, including solubility, melting points, and thermal stability, have been explored through various studies. These properties are crucial for determining the compound's potential applications and handling requirements.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH sensitivity, and photophysical properties, have been extensively researched. For example, derivatives of 8-hydroxyquinoline show OFF-ON-OFF type of pH-sensing properties, indicating the compound's potential in developing pH sensors (Chen et al., 2011).
科学研究应用
荧光性质:1,2-二氢-2,2,4-三甲基喹啉 (TMQ) 的荧光强度与其浓度相关,可用于测定其在聚合物添加剂和橡胶样品中的浓度 (Moldovan et al., 2006).
癌症治疗:喹啉-8-甲酰胺有望作为一类新型的聚(腺苷二磷酸-核糖)聚合酶-1 (PARP-1) 抑制剂,为癌症提供潜在的治疗选择 (Lord et al., 2009).
肺囊虫肺炎治疗:沃尔特·里德陆军研究所的研究发现,8-氨基喹啉在低剂量下可有效治疗和预防肺囊虫肺炎,其活性超过伯氨喹,与甲氧苄啶-磺胺甲恶唑相当 (Bartlett et al., 1991).
生物蓄积研究:高剂量的 1,2-二氢-2,2,4-三甲基喹啉 (TMQ) 会在组织中蓄积,但停药后这些残留物会消散 (Ioannou et al., 1987).
抗氧化特性:2,2,4,7-四甲基-1,2,3,4-四氢喹啉 (THQ) 的细胞毒性和遗传毒性低于乙氧喹啉,表明其作为动物饲料中抗氧化剂的潜力 (Blaszczyk & Skolimowski, 2006).
C-N 键形成催化:银离子有效催化 1,2-二氢-2,2,4-三甲基喹啉中 C-N 键的形成,得到 C,N 连接的二聚体形式 (Fotie et al., 2012).
鱼粉保存:氢醌,乙氧喹啉的类似物,是一种具有竞争力和经济性的抗氧化剂,用于保护鱼粉中的多不饱和脂肪酸,并获得其用途的专利 (Koning, 2002).
疾病治疗合成:8-羟基喹啉的合成方面的最新进展显示出开发针对癌症等疾病的有效低毒药物的潜力 (Saadeh et al., 2020).
安全和危害
The safety data sheet for 2,5,8-Trimethylquinoline indicates that it is harmful if swallowed . It also causes skin irritation and serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
属性
IUPAC Name |
2,5,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDDVZQIJZBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588930 | |
| Record name | 2,5,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethylquinoline | |
CAS RN |
102871-69-2 | |
| Record name | 2,5,8-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any details about the analytical methods used to characterize 2,5,8-Trimethylquinoline in the research?
A2: Yes, the paper mentions utilizing techniques like melting point determination to characterize the synthesized compounds, including 2,5,8-Trimethylquinoline []. Further research would be needed to explore if additional analytical methods, like Nuclear Magnetic Resonance (NMR) or Infrared Spectroscopy (IR), were employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)

![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)


